molecular formula C15H13BrClNO2 B3519658 5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide

5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B3519658
M. Wt: 354.62 g/mol
InChI Key: LDXFBDRLNPQRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methoxyphenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and chlorinated benzene with an amine derivative.

The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride to facilitate the halogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-chloro-N,N-dimethylbenzamide
  • 5-bromo-2-chloro-N-isopropylbenzamide
  • 5-bromo-2-methoxybenzenesulfonyl chloride

Uniqueness

5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds and makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-20-14-5-3-2-4-10(14)9-18-15(19)12-8-11(16)6-7-13(12)17/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXFBDRLNPQRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
5-bromo-2-chloro-N-[(2-methoxyphenyl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.